molecular formula C19H15Cl2N3O2S B4541139 2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide

2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide

Cat. No. B4541139
M. Wt: 420.3 g/mol
InChI Key: LUCNNNZCSFPVFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazolinyl thioacetamide derivatives involves multiple steps, including the aminolysis of activated acids and alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides. These processes lead to the formation of compounds with potential biological activities, as demonstrated in studies by Berest et al. (2011) and Kovalenko et al. (2012), where novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized and their structures determined by NMR and MS analysis (Berest et al., 2011) (Kovalenko et al., 2012).

Molecular Structure Analysis

The molecular structure of quinazolinyl derivatives is typically characterized using spectroscopic methods such as IR, 1H NMR, and MS. These techniques help in confirming the presence of specific functional groups and the overall framework of the molecule, as seen in the work by Kovalenko et al. (2012) and Alagarsamy et al. (2014), where novel quinazolinyl compounds were synthesized and their structures elucidated (Kovalenko et al., 2012) (Alagarsamy et al., 2014).

Chemical Reactions and Properties

Quinazolinyl thioacetamide derivatives are known to undergo various chemical reactions, including aminolysis, alkylation, and cyclization, leading to the formation of complex structures with potential biological activity. These reactions are critical for the synthesis of compounds with desired properties and activities, as demonstrated by the synthesis and evaluation of novel derivatives with anticonvulsant and anticancer activities (Berest et al., 2011) (Kovalenko et al., 2012).

Physical Properties Analysis

The physical properties of quinazolinyl thioacetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments. These properties can be influenced by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties of quinazolinyl thioacetamide derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their potential applications in scientific research. Studies like those conducted by Berest et al. (2011) and Kovalenko et al. (2012) provide insights into the reactivity and potential biological activities of these compounds, opening avenues for further research and application development (Berest et al., 2011) (Kovalenko et al., 2012).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-2-9-24-18(26)13-5-3-4-6-15(13)23-19(24)27-11-17(25)22-16-10-12(20)7-8-14(16)21/h2-8,10H,1,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNNNZCSFPVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide

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